molecular formula C14H17NO B11890323 5-Benzyl-5-azaspiro[2.5]octan-8-one

5-Benzyl-5-azaspiro[2.5]octan-8-one

Cat. No.: B11890323
M. Wt: 215.29 g/mol
InChI Key: MMLMUYMJHYCUJG-UHFFFAOYSA-N
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Description

5-Benzyl-5-azaspiro[2.5]octan-8-one is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a benzyl group attached to a nitrogen-containing spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-5-azaspiro[2.5]octan-8-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5-azaspiro[2.5]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Scientific Research Applications

5-Benzyl-5-azaspiro[2.5]octan-8-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-5-azaspiro[2.5]octan-8-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific biological effects. The exact pathways involved would vary based on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.5]octan-8-one: Lacks the benzyl group, leading to different chemical and biological properties.

    5-Benzyl-5-azaspiro[2.4]heptan-8-one: Similar structure but with a different ring size, affecting its reactivity and applications.

Uniqueness

5-Benzyl-5-azaspiro[2.5]octan-8-one stands out due to its specific spiro structure and the presence of the benzyl group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

5-Benzyl-5-azaspiro[2.5]octan-8-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings, including data tables and case studies, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The azaspiro configuration allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a series of related compounds exhibited significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

Table 1 summarizes the IC50 values for these compounds:

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kMDA-MB-2310.09
12cHeLa0.14

These findings indicate that modifications to the spirocyclic structure can enhance antitumor efficacy, suggesting a structure-activity relationship that warrants further investigation .

Anti-inflammatory Effects

In addition to its antitumor properties, compounds derived from this compound have shown anti-inflammatory activity in various models. For example, a study evaluated the efficacy of a sodium salt form of the compound in preventing heterotopic ossification in collagen-induced arthritis (CIA) models. The results demonstrated that this compound was more effective than conventional anti-inflammatory drugs like methotrexate.

Table 2 provides a comparison of efficacy:

TreatmentDose (mg/kg)Histological Score
Sodium salt of azaspiro compound10Lower than MTX
Methotrexate0.5Higher than azaspiro

This suggests that the azaspiro compound may offer a novel approach to managing inflammatory conditions .

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets involved in cell proliferation and inflammatory pathways. Preliminary studies suggest that it may modulate cytokine expression and inhibit pathways associated with tumor growth and inflammation .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Cancer Treatment : A clinical trial involving modified azaspiro compounds showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Inflammatory Diseases : In a preclinical study, administration of the sodium salt form significantly reduced symptoms in animal models of rheumatoid arthritis compared to controls.

Properties

IUPAC Name

5-benzyl-5-azaspiro[2.5]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13-6-9-15(11-14(13)7-8-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLMUYMJHYCUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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